molecular formula C6H13ClN2O B12315895 N-(4-aminobutyl)-2-chloroacetamide

N-(4-aminobutyl)-2-chloroacetamide

Cat. No.: B12315895
M. Wt: 164.63 g/mol
InChI Key: QSRSKRFYIHJRDU-UHFFFAOYSA-N
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Description

Contextualization of Chloroacetamide Chemistry in Medicinal and Biological Research

The chloroacetamide functional group is a well-established reactive moiety in medicinal and biological research. ontosight.ainbinno.com Chloroacetamides are known for their ability to act as alkylating agents, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. ontosight.ai This reactivity has been harnessed to develop covalent inhibitors, which form a stable, irreversible bond with their target protein. rsc.org Covalent inhibition can offer advantages over non-covalent inhibition, including increased potency, prolonged duration of action, and improved therapeutic efficacy.

The versatility of chloroacetamide derivatives extends to their use as intermediates in the synthesis of a wide array of biologically active molecules. nbinno.comijpsr.info They serve as foundational scaffolds for creating diverse chemical libraries for drug discovery programs. For instance, chloroacetamide fragments have been screened to identify new scaffolds for inhibiting protein-protein interactions, such as the TEAD·YAP1 interaction, which is implicated in cancer. rsc.org Furthermore, the incorporation of the chloroacetamide moiety can introduce specific functional groups or modify existing molecular structures to enhance properties like bioavailability. nbinno.com

Strategic Importance of Reactive Amine and Haloacetamide Moieties in Molecular Design

The strategic value of N-(4-aminobutyl)-2-chloroacetamide lies in the orthogonal reactivity of its two key functional groups: the primary amine and the chloroacetamide. The primary amine serves as a versatile handle for a variety of chemical transformations. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. This allows for the systematic modification of the molecule's steric and electronic properties, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. researchgate.net

The chloroacetamide moiety, on the other hand, provides a site for covalent modification. researchgate.net The chlorine atom is a good leaving group, making the adjacent carbonyl group susceptible to nucleophilic attack. nbinno.com This "warhead" can be directed to react with specific amino acid residues, most notably cysteine, within a protein's binding pocket. ontosight.aiacs.org The reactivity of the chloroacetamide can be modulated by the nature of the substituents on the amine, providing a means to fine-tune the molecule's covalent binding properties. rsc.org This dual functionality allows for the design of molecules that can first bind to a target non-covalently through interactions involving the amine-derived portion of the molecule, and then form a permanent covalent bond via the chloroacetamide group.

Chemical Properties and Synthesis

The synthesis of N-substituted chloroacetamides is generally achieved through the reaction of an appropriate amine with chloroacetyl chloride. ijpsr.inforesearchgate.net In the case of this compound, this would involve the reaction of 1,4-diaminobutane (B46682) (putrescine) with chloroacetyl chloride. Careful control of the reaction conditions is necessary to achieve selective mono-acylation of one of the amino groups.

Below is a table summarizing some of the key chemical properties of the parent compound, chloroacetamide, which provides context for the reactivity of its derivatives.

PropertyValue
Molecular Formula C2H4ClNO
Molar Mass 93.51 g/mol
Appearance Colorless to yellow crystalline solid
Melting Point 116-120 °C
Water Solubility 90 g/L at 25 °C

Data sourced from various chemical databases. wikipedia.orgchemicalbook.com

Applications in Research

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical research:

Covalent Probe Development: It can be used as a starting point for the design of chemical probes to identify and study the function of specific proteins. The amine group can be modified with a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule), and the chloroacetamide can then covalently label the target protein.

Fragment-Based Drug Discovery: As a fragment containing a reactive electrophile, it can be used in fragment screening campaigns to identify new binding sites on proteins. rsc.org Hits from these screens can then be elaborated by modifying the amine terminus to improve affinity and selectivity.

Synthesis of Targeted Covalent Inhibitors: The compound serves as a key building block for the synthesis of targeted covalent inhibitors. The amine can be derivatized to include a targeting moiety that directs the molecule to a specific protein or cell type, after which the chloroacetamide can form a covalent bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

N-(4-aminobutyl)-2-chloroacetamide

InChI

InChI=1S/C6H13ClN2O/c7-5-6(10)9-4-2-1-3-8/h1-5,8H2,(H,9,10)

InChI Key

QSRSKRFYIHJRDU-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)CCl)CN

Origin of Product

United States

Synthetic Methodologies for N 4 Aminobutyl 2 Chloroacetamide and Analogues

Amide Coupling Reactions in the Synthesis of N-(4-aminobutyl)-2-chloroacetamide

The core structure of this compound is formed through the creation of an amide bond. This is typically achieved by reacting a suitably protected diamine with a derivative of chloroacetic acid. A common approach involves the chloroacetylation of a mono-protected 1,4-diaminobutane (B46682), where one amino group is rendered unreactive to allow for selective acylation of the other.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the amide coupling reaction is highly dependent on the chosen conditions. nih.gov Key parameters that are often optimized include the solvent, temperature, and the presence of an acid scavenger or base. For instance, conducting the chloroacetylation in a non-polar aprotic solvent like tetrahydrofuran (THF) at room temperature can lead to high yields, often exceeding 85%. researchgate.net The choice of base is also critical; sterically hindered non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in neutralizing the hydrochloric acid byproduct without competing in the main reaction. researchgate.net The optimization process involves systematically varying these parameters to minimize side reactions and simplify the purification of the final product. tandfonline.comresearchgate.net

Table 1: Effect of Solvent and Base on Chloroacetylation Yield

Amine Substrate Acylating Agent Solvent Base/Additive Yield (%) Reference
Aniline Chloroacetyl Chloride THF DBU 95 researchgate.net
2-Aminobenzyl alcohol Chloroacetyl Chloride Phosphate Buffer None High tandfonline.com
Benzylamine Chloroacetyl Chloride MeCN K₂CO₃ - tandfonline.com
Aniline Chloroacetyl Chloride Toluene Sodium Hydroxide 99.3 google.com

This table illustrates how different reaction systems are optimized for the chloroacetylation of various amines.

Utilization of Coupling Agents and Anhydrous Systems

To facilitate the amide bond formation, particularly when starting from chloroacetic acid itself rather than its more reactive acyl chloride, coupling reagents are employed. luxembourg-bio.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. chemistrysteps.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium salts, like HATU, are also highly effective coupling reagents that can promote the reaction under mild conditions with minimal side products. peptide.comfishersci.co.ukhepatochem.com

Implementation of Protective Group Chemistry in this compound Synthesis

The synthesis of this compound from 1,4-diaminobutane presents a challenge of selectivity, as both amino groups are nucleophilic. To achieve mono-acylation, it is essential to employ a protecting group strategy.

Role of tert-Butyloxycarbonyl (Boc) Group in Amine Protection and Selective Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org In the synthesis of the target molecule, one of the amino groups of 1,4-diaminobutane is first protected with a Boc group. This is typically done by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org A facile method for achieving selective mono-protection involves the initial treatment of the diamine with one equivalent of an acid, such as hydrochloric acid, to form the mono-ammonium salt. bioorg.orgredalyc.orgresearchgate.net The remaining free amino group can then selectively react with Boc₂O. bioorg.orgresearchgate.net

With one amine protected, the free terminal amine of N-Boc-1,4-diaminobutane can then be selectively reacted with chloroacetyl chloride to form the amide bond. The final step is the deprotection, or removal, of the Boc group. This is traditionally accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. nih.govfishersci.co.uk This acidic hydrolysis cleaves the carbamate, liberating the second primary amine and yielding the final product, often as a hydrochloride salt. fishersci.co.uk The volatility of the byproducts (isobutene and carbon dioxide) simplifies the workup procedure. organic-chemistry.org

Advanced Derivatization Strategies for this compound

The this compound molecule contains a reactive chloroacetamido group, which serves as a handle for further chemical modifications, allowing for the creation of a diverse library of related compounds.

Functionalization of the Chloroacetamido Group for Diverse Chemical Structures

The chlorine atom in the chloroacetamido moiety is a good leaving group and is susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. researchgate.netresearchgate.net

This strategy has been used to synthesize a range of derivatives. For example:

Thiols (R-SH): Reaction with cysteine-containing peptides or other thiols leads to the formation of thioether linkages, displacing the chloride. acs.org

Amines (R-NH₂): Various primary and secondary amines can act as nucleophiles to create N-substituted glycinamides.

Oxygen Nucleophiles: Alcohols and phenols can displace the chloride, although often under basic conditions, to form ether linkages. researchgate.net

The chemical reactivity of the chloroacetamide group is a key feature that makes it a valuable building block in synthetic and medicinal chemistry for creating new molecules with diverse structures and properties. nih.govnbinno.com

Table 2: Examples of Nucleophilic Substitution on Chloroacetamide Derivatives

Chloroacetamide Derivative Nucleophile Resulting Linkage Application Area Reference
N-Aryl-2-chloroacetamide Ammonium Thiocyanate 2-(Arylimino)thiazolidin-4-one Heterocycle Synthesis researchgate.net
Chloroacetamide-linked DNA Cysteine Thioether Bioconjugation acs.org
N-Aryl-2-chloroacetamide Oxygen/Nitrogen/Sulfur Nucleophiles Ether/Amine/Thioether General Derivatization researchgate.net
C3a-hydroxy furoindoline Trichloroacetimidate N/A (Leaving Group) Natural Product Synthesis nih.gov

This table provides examples of how the reactive chlorine atom on chloroacetamide derivatives is replaced by various nucleophiles to form new chemical structures.

Modifications of the Butyl Amine Chain for Structural Diversification

The structural diversification of this compound analogues can be systematically achieved by modifying the central butyl amine chain. These modifications primarily involve the selection of different diamine precursors, which allows for variations in chain length, the introduction of substituents, and the alteration of substitution patterns. The fundamental synthetic route to these analogues is the chloroacetylation of the corresponding diamine.

The reaction of a diamine with chloroacetyl chloride can yield either a mono-acylated product, such as this compound, or a bis-acylated product, depending on the stoichiometric ratios of the reactants. researchgate.net The use of an excess of the diamine typically favors the formation of the mono-substituted derivative. Conversely, employing a stoichiometric excess of chloroacetyl chloride can lead to the formation of the bis-chloroacetamide derivative. scielo.org.zaresearchgate.net The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. sphinxsai.com

A variety of aliphatic diamines can be utilized to generate a diverse library of N-(aminoalkyl)-2-chloroacetamide analogues. By systematically altering the structure of the diamine starting material, the properties of the resulting chloroacetamide can be fine-tuned. The following table illustrates the structural diversity that can be achieved by employing different diamine precursors.

Diamine PrecursorResulting Mono-acylated AnalogueResulting Bis-acylated AnalogueKey Structural Modification
EthylenediamineN-(2-aminoethyl)-2-chloroacetamideN,N'-(ethane-1,2-diyl)bis(2-chloroacetamide)Shorter (2-carbon) alkyl chain
1,3-PropanediamineN-(3-aminopropyl)-2-chloroacetamideN,N'-(propane-1,3-diyl)bis(2-chloroacetamide)3-carbon alkyl chain
1,4-Diaminobutane (Putrescine)This compoundN,N'-(butane-1,4-diyl)bis(2-chloroacetamide)Baseline 4-carbon alkyl chain
1,5-Pentanediamine (Cadaverine)N-(5-aminopentyl)-2-chloroacetamideN,N'-(pentane-1,5-diyl)bis(2-chloroacetamide)Longer (5-carbon) alkyl chain
1,6-HexanediamineN-(6-aminohexyl)-2-chloroacetamideN,N'-(hexane-1,6-diyl)bis(2-chloroacetamide)Longer (6-carbon) alkyl chain
1,2-DiaminopropaneN-(2-aminopropyl)-2-chloroacetamideN,N'-(propane-1,2-diyl)bis(2-chloroacetamide)Methyl substituent on the alkyl chain

Further structural diversity can be introduced by utilizing diamines with more complex substitution patterns or functional groups on the alkyl chain. The choice of solvent and base can also influence the reaction outcome and yield. Common solvents for this type of acylation include tetrahydrofuran (THF), dichloromethane (DCM), and dioxane, while bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently employed. sphinxsai.comresearchgate.net

The synthesis of these analogues provides a platform for investigating the structure-activity relationships of N-(aminoalkyl)-2-chloroacetamides. By systematically modifying the length and substitution of the diamine linker, researchers can explore how these structural changes impact the chemical and physical properties of the resulting compounds.

Reactivity Profiles and Mechanistic Investigations of N 4 Aminobutyl 2 Chloroacetamide

Nucleophilic Substitution Reactions Involving the Chloroacetamido Moiety

The chloroacetamide functional group is a well-established electrophilic partner for a range of nucleophiles. The electron-withdrawing nature of the adjacent amide carbonyl group activates the α-carbon, making the chlorine atom a good leaving group in nucleophilic substitution reactions. The chemical reactivity of N-aryl 2-chloroacetamides, a related class of compounds, is primarily characterized by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.netresearchgate.net This substitution can sometimes be followed by intramolecular cyclization, leading to diverse heterocyclic systems. researchgate.net

The chloroacetamido moiety exhibits significant reactivity towards sulfur-based nucleophiles. Thiol groups, particularly in the form of their more nucleophilic thiolate anions, readily attack the electrophilic carbon center to displace the chloride ion in a classic SN2 reaction. This specific reactivity has been extensively utilized in bioconjugation, where chloroacetamides serve as reagents for the selective alkylation of cysteine residues in peptides and proteins. nih.govnih.gov

The reaction between chloroacetamide and cysteine-containing peptides has been a subject of biochemical investigation for decades. nih.gov More recent studies using quantum mechanics (QM) have provided detailed insights into the reaction mechanism. wuxibiology.com For instance, modeling the reaction of N,N-dimethyl chloroacetamide with a methyl thiolate (as a surrogate for cysteine) reveals a process with two relatively low energy barriers. wuxibiology.com The reaction proceeds via a transition state where the carbon-chlorine bond rotates to become perpendicular to the amide plane, which is the optimal alignment for nucleophilic attack. wuxibiology.com The efficiency of this alkylation reaction is dependent on several factors, including the specific protein or peptide, the concentration of the reagent, and the reaction time. nih.gov

Studies on various chloroacetamides have shown that monochloro- and dichloroacetamides typically undergo nucleophilic substitution, whereas trichloroacetamides tend to react via reductive dechlorination. nih.gov For N-(4-aminobutyl)-2-chloroacetamide, the expected pathway with a thiol would be nucleophilic substitution.

Interactive Table: Calculated Energy Barriers for Chloroacetamide Reactions with Methyl Thiolate This table presents data from QM modeling studies on chloroacetamide analogues, providing insight into the likely reactivity of the title compound.

Chloroacetamide DerivativeEnergy Barrier (kcal/mol)Mechanistic FeatureSource
N,N-dimethyl chloroacetamide5.60 and 0.88Two low energy barriers observed. wuxibiology.com
N-methyl chloroacetamide~10Single, significantly higher energy peak. wuxibiology.com

The electrophilic α-carbon of the chloroacetamido group in this compound is also a target for nitrogen and oxygen nucleophiles. The general reactivity pattern of N-substituted 2-chloroacetamides involves alkylation reactions with various nucleophiles. researchgate.net For example, nitrogen nucleophiles such as anilines and heterocyclic amines can displace the chloride to form new carbon-nitrogen bonds. nih.gov Similarly, oxygen nucleophiles, like the oxygen in hydroxyl groups or carboxylates, can react to form ether or ester linkages, respectively. researchgate.net

A common challenge in reactions with primary or secondary amines is over-alkylation, where the newly formed secondary or tertiary amine product is more nucleophilic than the starting amine and reacts further with the electrophile. youtube.com To circumvent this, masked amine equivalents like phthalimide (B116566) can be used. The Gabriel synthesis, which employs the potassium salt of phthalimide as a nucleophile, provides a classic method for forming a primary amine upon subsequent deprotection, thus preventing multiple alkylations. youtube.com This strategy could be applied to reactions involving the chloroacetamido moiety to achieve controlled C-N bond formation.

Cross-Coupling Methodologies Applied to this compound

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in the chloroacetamido group of this compound presents a potential site for such transformations.

While specific examples of palladium-catalyzed C-N cross-coupling applied directly to this compound are not prominent in the literature, the reactivity of similar structures suggests this is a feasible transformation. The development of highly active palladium precatalysts has significantly expanded the scope of C-N bond-forming reactions, enabling the coupling of challenging substrates. mit.edursc.orgmit.edu These catalysts are designed to readily form the active, monoligated Pd(0) complex required for the catalytic cycle. mit.edu

More directly relevant is the successful application of palladium catalysis for the α-arylation of 2-chloroacetamides via Suzuki-Miyaura cross-coupling. nih.gov In these reactions, various α-chloro tertiary amides were effectively coupled with aryl- and heteroaryltrifluoroborates in the presence of a palladium catalyst (XPhos-Pd-G2), demonstrating that the C-Cl bond in the chloroacetamide is susceptible to oxidative addition to a Pd(0) center. nih.gov This precedent suggests that, with the appropriate choice of catalyst, ligand, and reaction conditions, this compound could potentially undergo palladium-catalyzed C-N cross-coupling with various amine nucleophiles.

Kinetic and Mechanistic Studies of this compound Reactivity

Detailed kinetic and mechanistic studies, often supported by computational chemistry, are essential for understanding and predicting the reactivity of a compound. For chloroacetamides, such studies have focused on the nucleophilic substitution pathway.

Quantum mechanics (QM) calculations have been instrumental in elucidating the reaction pathway for the SN2 reaction between chloroacetamides and thiolates. wuxibiology.com For N,N-dimethyl chloroacetamide, the reaction energy profile shows that the process begins with the thiolate approaching the chloroacetamide. A key mechanistic feature is the conformational change of the chloroacetamide itself. wuxibiology.com Initially, the C-Cl bond is nearly coplanar with the amide group. For the reaction to proceed, this bond must rotate into a position that is perpendicular to the amide plane, which represents the ideal alignment for the backside nucleophilic attack characteristic of an SN2 reaction. wuxibiology.com

The transition state for this substitution is characterized by the simultaneous breaking of the carbon-chlorine bond and the formation of the carbon-sulfur bond. For N-methyl chloroacetamide, the reaction with a thiolate is predicted to have a significantly higher energy barrier (~10 kcal/mol) compared to its N,N-dimethyl counterpart. wuxibiology.com This difference is attributed to the presence of the N-H bond in the N-methyl derivative, which can engage in hydrogen bonding with the incoming nucleophile, altering the energetics of the transition state. wuxibiology.com These computational findings provide a detailed picture of the reaction trajectory and the critical role that the amide structure plays in modulating reactivity.


Applications in Chemical Biology and Bioconjugation

N-(4-aminobutyl)-2-chloroacetamide as a Component of Covalent Chemical Probes

This compound serves as a crucial building block in the generation of covalent chemical probes. These probes are designed to irreversibly bind to their target proteins, offering durable and potent modulation of protein function.

The design of effective cysteine-reactive affinity probes hinges on several key principles. A fundamental component is the "warhead," an electrophilic group that reacts with the target cysteine residue. Chloroacetamides, including this compound, are frequently employed as warheads due to their reactivity towards the thiol group of cysteine. researchgate.netnih.gov The design also incorporates a recognition element that directs the probe to a specific protein or class of proteins, and often a linker to connect the warhead and the recognition element.

The development of such probes often involves a combination of computational modeling and experimental screening. For instance, fragment-based screening of chloroacetamide electrophiles has been used to identify new scaffolds that bind to specific protein pockets. rsc.org This approach allows for the discovery of novel starting points for the design of more potent and selective covalent inhibitors. rsc.org

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes within complex biological mixtures. nih.govfrontiersin.orgyoutube.com Probes incorporating the this compound scaffold are particularly useful in this context. The chloroacetamide "warhead" targets active cysteine residues, allowing for the selective labeling of functionally active proteins. nih.govnih.gov

ABPP workflows typically involve treating a proteome with a probe, followed by the detection and identification of labeled proteins, often via a reporter tag attached to the probe. researchgate.net This allows for a global snapshot of enzyme activity. Competitive ABPP, where a library of compounds is screened for their ability to compete with the probe for binding to the target, is a common method for inhibitor discovery. youtube.com

The broad reactivity of the chloroacetamide group can be harnessed for proteome-wide screening to identify proteins that are susceptible to covalent modification. techscience.comnih.gov This information is valuable for understanding the "ligandability" of the proteome and for identifying new potential drug targets. For example, a library of electrophilic fragments, including chloroacetamide-containing compounds, has been used to discover new "ligandable" sites on E3 ligases, expanding the toolbox for targeted protein degradation. nih.gov

Here is an interactive data table summarizing the applications of this compound in ABPP and proteome-wide screening:

ApplicationDescriptionKey Advantages
Activity-Based Protein Profiling (ABPP) Employs covalent probes to assess the functional state of enzymes in complex biological systems. nih.govfrontiersin.orgyoutube.comAllows for the study of enzyme activity directly in native biological contexts.
Proteome-Wide Cysteine Reactivity Profiling Uses broadly reactive probes to map the reactive cysteines across the proteome. techscience.comnih.govIdentifies "ligandable" cysteines for drug discovery and probe development.
Competitive ABPP for Inhibitor Discovery Screens for compounds that compete with an activity-based probe for binding to a target enzyme. youtube.comA powerful method for identifying and optimizing enzyme inhibitors.

Strategic Role in Site-Specific Bioconjugation and Biomolecule Modification

The ability to precisely attach molecules to specific sites on biomolecules is crucial for a wide range of applications, from basic research to the development of therapeutics. This compound, with its reactive chloroacetamide group and flexible linker, plays a significant role in strategies for site-specific bioconjugation.

The chloroacetamide group serves as the reactive handle for conjugation to cysteine residues on the target biomolecule. The aminobutyl chain can be readily modified to incorporate other functionalities or to extend the length of the linker, which can be important for optimizing the properties of the final conjugate. nih.gov For instance, in the context of antibody-drug conjugates (ADCs), the linker must be stable in circulation but allow for the release of the payload at the target site. njbio.com While chloroacetamides are generally considered to form stable thioether bonds, linker chemistries can be designed to be cleavable under specific conditions found within target cells. njbio.com

Site-specific labeling of proteins with probes or functional tags is essential for studying their localization, interactions, and dynamics. nih.gov this compound can be incorporated into probes for this purpose, enabling the covalent attachment of reporter groups like fluorophores or biotin (B1667282) to proteins containing accessible cysteine residues. nih.govnih.gov

One powerful strategy for site-specific labeling is affinity labeling, where a reactive group is attached to a ligand that binds to a specific protein. nih.gov This directs the reactive group to a particular site on the protein, leading to selective labeling. The chloroacetamide moiety of this compound can serve as this reactive group.

Furthermore, genetic code expansion techniques can be used to introduce non-canonical amino acids with specific reactive handles into proteins at desired positions. This allows for highly precise labeling with probes containing a complementary reactive group. While not directly involving this compound, this highlights the general importance of having a toolbox of reactive chemistries for protein functionalization.

Integration into Targeted Protein Degradation (PROTAC) Architectures

Targeted protein degradation is a rapidly emerging therapeutic modality that utilizes heterobifunctional molecules called Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins. nih.govacs.orgyale.edu PROTACs consist of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. yale.edunih.gov This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govnih.gov

This compound has been strategically integrated into PROTAC design, particularly in the development of covalent PROTACs. acs.org In these constructs, the chloroacetamide moiety acts as a reactive handle to form a covalent bond with either the POI or the E3 ligase.

For instance, a chloroacetamide-bearing PROTAC was designed to target FKBP12. acs.org This molecule selectively degraded the nuclear but not the cytosolic pool of the protein. In another approach, broadly reactive electrophilic fragments, including chloroacetamides, have been used as "scouts" to identify new E3 ligases that can be recruited for targeted protein degradation. nih.gov A chloroacetamide-containing scout molecule coupled to a ligand for FKBP12 was used to identify DCAF16 as a new E3 ligase amenable to the PROTAC technology. nih.gov This demonstrates the power of using reactive fragments like this compound to expand the scope of targeted protein degradation.

The table below summarizes the key components of a PROTAC molecule:

ComponentFunctionExample Moiety
Warhead for Protein of Interest (POI) Binds to the target protein that is to be degraded.Varies depending on the POI.
Linker Connects the two ligands and influences the stability and degradation efficiency of the ternary complex. nih.govCan be based on the N-(4-aminobutyl) scaffold.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase to the POI.Can be a covalent ligand incorporating a chloroacetamide group. nih.govacs.org

Design and Synthesis of Heterobifunctional Degraders Utilizing Chloroacetamide Scaffolds

Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality designed to eliminate specific proteins from cells by co-opting the body's own ubiquitin-proteasome system. nih.govdrugdiscoverynews.com These molecules are composed of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. researchgate.net This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. researchgate.netnih.gov

The chloroacetamide moiety, a key feature of this compound, serves as a reactive "warhead" in the design of these degraders. nih.gov This functional group can form a covalent bond with specific amino acid residues, such as cysteine, on the E3 ligase. nih.govrsc.org This covalent interaction can enhance the stability and efficacy of the ternary complex formed between the degrader, the target protein, and the E3 ligase, which is crucial for efficient protein degradation. digitellinc.com

The synthesis of these complex molecules is a critical aspect of their development. For instance, a study by Ward et al. demonstrated the incorporation of a chloroacetamide scaffold into a degrader targeting the BRD4 protein. nih.gov The synthesis involved coupling a known BRD4 inhibitor, JQ1, to a chloroacetamide-based E3 ligase recruiter. nih.gov This modular approach allows for the versatile combination of different protein-targeting ligands with various E3 ligase recruiters, enabling the rapid generation of new degrader molecules. researchgate.netnih.gov

CompoundTarget ProteinE3 Ligase RecruiterKey Moieties
CCW 28-3BRD4RNF4JQ1, Chloroacetamide
dBET1BRD2/3/4CereblonJQ1, Phthalimide (B116566)
PROTAC 14KEAP1CereblonKEAP1 inhibitor, Thalidomide (B1683933)

Exploration of E3 Ligase Recruiters Based on Chloroacetamide Moieties (e.g., RNF4, Cereblon)

A significant challenge in the field of targeted protein degradation is the limited number of well-characterized E3 ligase recruiters. biorxiv.org While recruiters for ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly used, there is a pressing need to expand the repertoire of available E3 ligase recruiters to broaden the scope and selectivity of protein degradation. nih.govbiorxiv.org

RNF4 Recruitment:

Recent research has identified the E3 ubiquitin ligase RNF4 as a promising candidate for targeted protein degradation. nih.gov Activity-based protein profiling (ABPP) has been instrumental in discovering small molecules that can covalently bind to and recruit RNF4. nih.govbiorxiv.org In one such study, a chloroacetamide-containing compound, CCW 16, was identified as a potent RNF4 recruiter. nih.gov This compound was shown to react with cysteine residues within the RING domain of RNF4. nih.gov

Further optimization led to the development of the BRD4 degrader CCW 28-3, which links the RNF4 recruiter to the BRD4 inhibitor JQ1. nih.gov This degrader successfully induced the degradation of BRD4 in an RNF4-dependent manner, highlighting the potential of chloroacetamide-based recruiters for this E3 ligase. nih.gov

Cereblon Recruitment:

Cereblon (CRBN) is a widely exploited substrate receptor for the CRL4 E3 ubiquitin ligase in the design of PROTACs. biorxiv.orgnih.gov The recruitment of CRBN is typically achieved using derivatives of thalidomide and its analogs, known as immunomodulatory drugs (IMiDs). nih.govnih.gov These molecules bind to a specific pocket in CRBN, creating a new surface for the recruitment of "neosubstrate" proteins for degradation. biorxiv.orgnih.gov

While the classic CRBN recruiters are not based on a chloroacetamide scaffold, the principles of designing bifunctional degraders that engage CRBN are well-established. For example, the degrader dBET1 was created by linking the BRD4 inhibitor JQ1 to a phthalimide moiety derived from thalidomide to recruit CRBN. nih.gov This demonstrates the modular nature of PROTAC design, where different E3 ligase recruiting elements can be paired with various target-binding ligands. The exploration of chloroacetamide-based fragments for their potential to bind and recruit CRBN or other E3 ligases remains an active area of research, with the goal of discovering novel recruiters with unique properties. nih.gov

Compound NameE3 Ligase TargetedRecruiting MoietySignificance
CCW 16RNF4ChloroacetamideA potent, covalently-binding RNF4 recruiter identified through ABPP. nih.gov
Thalidomide Derivatives (e.g., Pomalidomide, Lenalidomide)Cereblon (CRBN)GlutarimideWell-established recruiters for CRBN, forming the basis for many successful PROTACs. epfl.ch

Investigation of Molecular Interactions and Biological Activity of N 4 Aminobutyl 2 Chloroacetamide Derivatives

Enzymatic Inhibition and Inactivation Studies

The chloroacetamide moiety is a key feature of N-(4-aminobutyl)-2-chloroacetamide derivatives, enabling them to act as irreversible inhibitors of various enzymes. This section delves into the mechanisms of enzyme inactivation by these compounds, particularly their interactions with enzymes containing critical cysteine residues.

Chloroacetamide analogues are recognized as mechanism-based enzyme inactivators. This type of inhibition occurs when the enzyme processes the inhibitor, which is then converted into a reactive species that covalently modifies the enzyme, leading to its inactivation.

An example of an enzyme targeted by such inhibitors is agmatine (B1664431) deiminase (AgD), which is part of the guanidino-group modifying enzyme family. AgD catalyzes the conversion of agmatine to N-carbamoyl putrescine and ammonia. In humans, agmatine acts as a cell signaling molecule, and its degradation by bacterial AgD can be a mechanism for pathogens to evade the host's immune response. nih.gov

Research into the inactivation of AgD has shown that it possesses an active site cysteine with a high pKa, suggesting a reverse protonation mechanism is employed during catalysis. nih.gov While specific studies on this compound with AgD are not extensively detailed in the provided results, the inactivation of similar enzymes by haloacetamide compounds provides a model for its potential mechanism. For instance, studies on protein arginine deiminase 4 (PAD4), which also has a critical active site cysteine, have been conducted with F-amidine and Cl-amidine. nih.gov The inactivation of PAD4 by these compounds is proposed to occur through one of two routes: a direct SN2 displacement of the halogen by the cysteine thiolate or a multi-step process involving initial attack on the iminium carbon, formation of a sulfonium (B1226848) ring, and subsequent ring-opening. nih.gov The pH dependence of the inactivation rate for these compounds suggests that general acid catalysis is important for the inactivation process after the initial inhibitor binding. nih.gov

The chloroacetamide group is a well-known sulfhydryl alkylating agent that readily forms covalent bonds with the thiol group of cysteine residues. nih.gov This reactivity makes chloroacetamide derivatives potent inhibitors of enzymes that rely on a catalytic cysteine for their function, such as cysteine proteases.

Cysteine proteases are involved in a multitude of physiological and pathological processes, making them attractive drug targets. The chloroacetamide moiety can act as a "warhead," covalently modifying the catalytic cysteine in the active site of these enzymes, leading to irreversible inhibition. researchgate.net Mass spectrometric analysis has confirmed that chloroacetamide herbicides covalently bind to the active site cysteine of plant type III polyketide synthases. nih.gov

The reactivity of chloroacetamide derivatives with cysteine is not solely dependent on their electrophilicity. Studies on MurA, an enzyme involved in bacterial peptidoglycan biosynthesis, have shown that the inhibitory efficacy of a library of chloroacetamide fragments did not correlate with their reactivity towards a cysteine surrogate. researchgate.net This suggests that non-covalent interactions and proper positioning within the active site also play a crucial role in the inhibition mechanism. researchgate.netnih.gov

Quantum mechanics (QM) analyses have provided deeper insights into the reaction between chloroacetamides and cysteine. These studies have shown that the reactivity can be influenced by the substitution on the amide nitrogen. For example, N,N-dimethyl chloroacetamide is more reactive towards thiols than N-methyl chloroacetamide, a finding attributed to the electronic and steric effects influencing the accessibility of the LUMO on the carbon atom bearing the chlorine. wuxibiology.com

Table 1: Examples of Enzymes Inhibited by Chloroacetamide Derivatives and the Role of Cysteine

Enzyme TargetRole of CysteineInhibition MechanismReference(s)
MurACatalytic Nucleophile (Cys115)Covalent modification by the chloroacetamide warhead. researchgate.net researchgate.net
Cysteine ProteasesCatalytic NucleophileCovalent alkylation of the active site cysteine thiolate. mdpi.comgoogle.com mdpi.comgoogle.com
Plant Type III Polyketide SynthasesActive Site CysteineCovalent binding of chloroacetamide herbicides. nih.gov nih.gov
TEAD Transcription FactorsConserved Cysteine in Palmitate PocketCovalent modification leading to inhibition of TEAD-YAP1 interaction. rsc.orgillinois.edunih.gov rsc.orgillinois.edunih.gov
Alanine RacemaseNot explicitly stated, but inactivation by a β-chloro-L-alanine, a related chloro-compound.Time-dependent inactivation following enzymatic release of the inhibitor. nih.gov nih.gov

Studies on Molecular Interactions with Biomacromolecules (e.g., DNA Alkylation for Related Compounds)

The reactivity of the chloroacetamide group is not limited to enzyme inhibition. Related compounds have been shown to interact with other crucial biomacromolecules, most notably DNA. DNA alkylating agents are a class of compounds that can covalently modify DNA, leading to cytotoxicity and have been utilized as anticancer agents. core.ac.uk

While direct studies on DNA alkylation by this compound are not prominent in the provided search results, the behavior of other chloro-containing compounds offers valuable insights. For instance, nucleotides and DNA probes modified with a chloroacetamido group have been synthesized. nih.govacs.org These modified nucleic acids were shown to efficiently cross-link with proteins containing cysteine residues, such as p53. nih.gov The reaction with cysteine-containing peptides was efficient, while the reaction with histidine was slower and less effective. nih.gov This demonstrates the potential for chloroacetamide derivatives to mediate protein-DNA cross-links.

Furthermore, conjugates of DNA-binding polyamides with the DNA alkylating agent chlorambucil (B1668637) have been studied. These conjugates demonstrated sequence-specific DNA alkylation, with the reactivity and specificity being influenced by where the chlorambucil moiety was attached to the polyamide core. core.ac.uk This highlights that the carrier molecule, in this case the polyamide, plays a critical role in directing the alkylating agent to specific DNA sequences.

The study of DNA adducts formed by agents like 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) has also been used to understand therapeutic responses. The levels of specific DNA cross-links were found to correlate with the cytotoxicity of the treatment. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity (SAR) and properties (SPR) is crucial for designing more potent and selective compounds.

SAR studies on chloroacetamide derivatives have revealed key insights into how structural changes impact their biological effects. For example, in a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, modifications to the molecule led to promising antimicrobial and anticancer activities. nih.govresearchgate.net

The selectivity of chloroacetamide inhibitors can also be tuned. While the chloroacetamide group is reactive towards cysteines, the rest of the molecule provides non-covalent interactions that can confer selectivity for a particular enzyme or protein target. researchgate.netnih.gov For example, screening a fragment library of chloroacetamide electrophiles identified new scaffolds that could covalently inhibit the TEAD-YAP1 interaction by binding to a specific cysteine in the palmitate pocket of TEAD transcription factors. rsc.orgillinois.edunih.gov

Computational methods are increasingly being used to guide the rational design of new and optimized this compound analogues. mdpi.com These approaches can predict how a molecule will bind to its target and what its properties will be, thus accelerating the drug discovery process. nih.govnih.gov

Molecular docking is a widely used technique to predict the binding mode of a ligand in the active site of a receptor. nih.govorientjchem.org For instance, molecular docking studies of chloroacetamide derivatives with the enzyme Very Long Chain Fatty Acid Synthase (VLCFAs) showed that the derivatives had good binding affinity, which correlated with their herbicidal activity. ekb.eg Similarly, docking studies were used to understand the binding of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to microbial and cancer-related protein targets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. nih.gov These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comresearchgate.net For example, a 3D-QSAR model was developed for inhibitors of the SARS-CoV-2 main protease (Mpro), which helped to identify the key molecular features required for potent inhibition. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding interactions. nih.govresearchgate.net These computational tools, often used in combination, are invaluable for understanding SAR and for the rational design of new chloroacetamide derivatives with improved efficacy and selectivity. mdpi.comnih.gov

Table 2: Computational Approaches in the Study of Chloroacetamide Derivatives

Computational MethodApplicationExampleReference(s)
Molecular DockingPredicting binding modes and affinities of ligands to protein targets.Docking of chloroacetamide derivatives to VLCFAs, SARS-CoV-2 Mpro, and microbial/cancer targets. nih.govresearchgate.netekb.egresearchgate.net nih.govresearchgate.netekb.egorientjchem.orgresearchgate.net
3D-QSARDeveloping models to correlate 3D structural features with biological activity.Creation of a predictive model for SARS-CoV-2 Mpro inhibitors. researchgate.net researchgate.net
Molecular Dynamics (MD) SimulationsSimulating the movement and interaction of the ligand-receptor complex over time to assess stability.Studying the binding stability of inhibitors in the active site of SARS-CoV-2 Mpro. researchgate.net researchgate.net
Virtual ScreeningSearching large compound libraries computationally to identify potential hits for a specific target.Used in the process of identifying novel drug-like compounds. nih.gov nih.gov
Quantum Mechanics (QM)Analyzing the electronic structure and reactivity of molecules.Investigating the reaction mechanism between chloroacetamides and cysteine thiols. wuxibiology.com wuxibiology.com

Advanced Analytical Characterization in N 4 Aminobutyl 2 Chloroacetamide Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(4-aminobutyl)-2-chloroacetamide, both ¹H and ¹³C NMR are critical for confirming its molecular structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found at a significant downfield shift (typically 165-175 ppm). The carbon atom bonded to the chlorine (the α-carbon of the chloroacetamide) would also be significantly deshielded. The carbons of the aminobutyl chain would resonate in the aliphatic region of the spectrum.

A study on various N-substituted phenyl-2-chloroacetamides demonstrated the utility of ¹H and ¹³C NMR in confirming their structures, where spectra were recorded in deuterated dimethylsulfoxide (DMSO-d₆) using tetramethylsilane (B1202638) (TMS) as an internal standard. lab-chemicals.com For a definitive structural confirmation of this compound, acquiring and analyzing its specific ¹H and ¹³C NMR spectra would be essential.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H₂N-CH ₂-~2.7 - 2.9Triplet2H
-CH ₂-CH₂-NH₂~1.5 - 1.7Multiplet2H
-CH₂-CH ₂-CH₂-~1.4 - 1.6Multiplet2H
-CH ₂-NH-C(O)-~3.2 - 3.4Quartet2H
Cl-CH ₂-C(O)-~4.0 - 4.2Singlet2H
-NH -C(O)-~8.0 - 8.5Broad Singlet1H
H ₂N-VariableBroad Singlet2H

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C =O (Amide)~167
Cl-C H₂-~43
-C H₂-NH-C(O)-~40
H₂N-C H₂-~41
-C H₂-CH₂-NH₂~28
-CH₂-C H₂-CH₂-~26

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Molecular Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. The isotopic pattern of the molecular ion, specifically the presence of the chlorine-37 isotope (approximately one-third the abundance of the chlorine-35 isotope), would result in a characteristic [M+2]⁺ peak, providing strong evidence for the presence of a chlorine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the amide bond, the C-C bonds of the butyl chain, and the loss of the chlorine atom. Analysis of these fragment ions can help to piece together the structure of the molecule. For instance, the fragmentation of N-monosubstituted cyanoacetamides has been studied, revealing characteristic fissions of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is also an invaluable tool for assessing the purity of a sample. It can detect and help identify impurities, even at very low levels, by their unique mass-to-charge ratios and fragmentation patterns. This is crucial for ensuring that a sample of this compound is free from starting materials, by-products, or degradation products.

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/zPossible Fragment Ion
164/166[C₆H₁₃ClN₂O]⁺ (Molecular Ion)
87[H₂N(CH₂)₄NH₂]⁺
77/79[ClCH₂CO]⁺
73[H₂N(CH₂)₃]⁺
56[H₂N=CH(CH₂)₂]⁺
44[H₂N=CH₂]⁺

Note: The m/z values are for the most abundant isotopes. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments.

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For a polar and functionalized molecule like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

Reverse-phase HPLC (RP-HPLC) would be the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. A typical mobile phase for a compound of this nature might consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or trifluoroacetic acid to improve peak shape and resolution. A study on a related compound, N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, utilized a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. hmdb.ca For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. hmdb.ca

The purity of this compound can be determined by HPLC with a suitable detector, such as an ultraviolet (UV) detector, as the amide bond provides a chromophore. A single sharp peak would indicate a high degree of purity, while the presence of other peaks would signify impurities. Suppliers of 2-Chloroacetamide often specify a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com

Gas chromatography (GC) could also be employed for the analysis of this compound, although its polarity and potential for thermal degradation might necessitate derivatization to increase its volatility and thermal stability.

Table 4: Exemplar HPLC Method Parameters for Analysis of a Related Chloroacetamide

ParameterConditionReference
ColumnNewcrom R1 (Reverse Phase) hmdb.ca
Mobile PhaseAcetonitrile, Water, Phosphoric Acid hmdb.ca
DetectionUV hmdb.ca

Note: This is an example based on a related compound. Method optimization would be required for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.